![molecular formula C12H15ClN2O B044644 Spiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 356072-46-3](/img/structure/B44644.png)

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride

Übersicht

Beschreibung

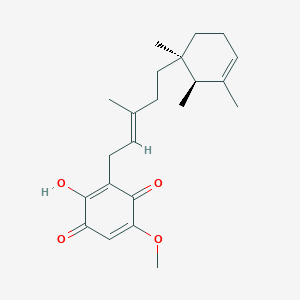

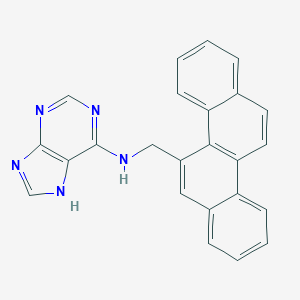

Spiro compounds are a class of organic compounds characterized by their unique structure, which involves two rings sharing a single atom . The spiro[indoline-3,4’-piperidin]-2-one structure suggests that this compound contains an indoline and a piperidin ring sharing a single carbon atom .

Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite diverse, depending on the specific compound and the conditions. For example, an on-water [4 + 2] annulation reaction has been developed for the synthesis of spiro(indoline-2,3’-hydropyridazine) scaffolds .Wissenschaftliche Forschungsanwendungen

Application in Photovoltaics

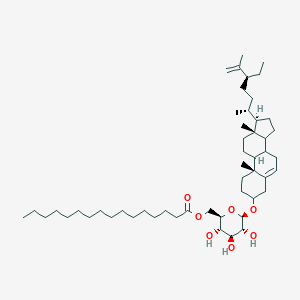

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride has potential applications in photovoltaics. Researchers have designed and synthesized photosensitizers with a donor–pi–acceptor structure embedding spiro-indoline naphthoxazine (SINO) units as photochromic cores . These dyes can act as photosensitizers in dye-sensitized solar cells (DSSCs), with a reported maximum power conversion efficiency of 2.7% .

Synthesis of Spirocyclic Oxindole Analogue

The compound is used in the synthesis of a spirocyclic oxindole analogue. The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

Biological Activity

Indole derivatives, including spiro[indoline-3,4’-piperidin]-2-one hydrochloride, have been studied for their biological activity. They have been found to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Use in Drug Discovery

Spiro compounds, including spiro[indoline-3,4’-piperidin]-2-one hydrochloride, are becoming key building blocks for drug discovery. These templates have been shown to interact with a wide range of receptors, leading to significant interest in developing efficient methods to prepare spiro compounds .

Application in Dye-Sensitized Solar Cells

Photochromic spiro-indoline naphthoxazines and naphthopyrans have been explored for application in dye-sensitized solar cells . These compounds possess unique properties that can be exploited in different domains, including optics, biomedicine, and optoelectronics .

Use in the Synthesis of Indole Derivatives

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have been found to have various biologically vital properties .

Use in the Synthesis of New Isatin-Based Indole Derivatives

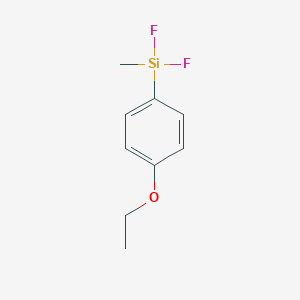

The compound is used in the four-component reaction of 5-R-isatins, malononitrile, monothiomalonamide, and triethylamine to yield a mixture of isomeric triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-3′H-spiro .

Use in the Synthesis of Substituted 1,2-Dihydro-2-Oxo-3-Pyridinecarboxylates

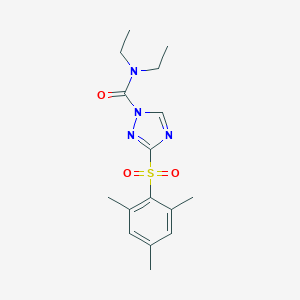

Substituted 1,2-dihydro-2-oxo-3-pyridinecarboxylates, which can serve as versatile precursors to synthesize herbicides and drugs, can be synthesized using spiro[indoline-3,4’-piperidin]-2-one hydrochloride .

Wirkmechanismus

Target of Action

It is known that spiro[indoline-3,4’-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities .

Mode of Action

The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to other indole alkaloids, it may influence a variety of biochemical pathways, potentially leading to downstream effects such as modulation of signal transduction, gene expression, or metabolic processes .

Result of Action

Based on its structural similarity to other indole alkaloids, it may have a variety of biological activities .

Eigenschaften

IUPAC Name |

spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMLWOZVQXZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625284 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | |

CAS RN |

356072-46-3, 252882-61-4 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)